{4-[(2-Ethyl-5,7-dimethyl-3h-imidazo[4,5-b]pyridin-3-yl)methyl]-2,6-dipropylphenoxy}(phenyl)acetic acid
Description
Properties
IUPAC Name |
2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]-2,6-dipropylphenoxy]-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N3O3/c1-6-12-24-17-22(19-34-26(8-3)33-27-20(4)16-21(5)32-30(27)34)18-25(13-7-2)28(24)37-29(31(35)36)23-14-10-9-11-15-23/h9-11,14-18,29H,6-8,12-13,19H2,1-5H3,(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYQGDVIRBFSHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC(=C1OC(C2=CC=CC=C2)C(=O)O)CCC)CN3C(=NC4=C3N=C(C=C4C)C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80934718 | |
| Record name | {4-[(2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl]-2,6-dipropylphenoxy}(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153275-22-0 | |
| Record name | alpha-((1-((2-Ethyl-5,7-dimethylimidazo(4,5-b)pyridin-3-yl)methyl)-3,5-dipropylphenyl-4-yl)oxy)phenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153275220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {4-[(2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl]-2,6-dipropylphenoxy}(phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80934718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound {4-[(2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl]-2,6-dipropylphenoxy}(phenyl)acetic acid is a complex organic molecule with potential biological activities. Its structure suggests it may have interactions with various biological systems, particularly in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C34H36N4O3S
- Molecular Weight : 580.74 g/mol
- CAS Number : 162112-43-8
The biological activity of this compound can be attributed to its unique structural features which allow it to interact with various biological targets:
- Angiotensin II Receptor Antagonism : The imidazo[4,5-b]pyridine moiety is known for its role in inhibiting angiotensin II receptors, which are crucial in regulating blood pressure and fluid balance. This suggests potential applications in treating hypertension and related cardiovascular conditions .
- Anticancer Activity : Preliminary studies indicate that derivatives of imidazo[4,5-b]pyridine exhibit anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines in vitro, including leukemia and solid tumors .
- Antibacterial Properties : The phenoxyacetic acid component has demonstrated antibacterial activity against specific pathogens. Research indicates that phenylacetic acid derivatives can disrupt bacterial cell membranes and inhibit protein synthesis, leading to cell death .
Anticancer Activity
A screening assay conducted on a panel of 60 cancer cell lines revealed that the compound exhibited moderate activity. The results are summarized in Table 1 below:
| Cell Line Type | Growth Inhibition (%) |
|---|---|
| Leukemia (RPMI-8226) | 92.48 |
| CNS (SF-539) | 92.74 |
| Average Growth | 104.68 |
Table 1: Anticancer activity of this compound against various cancer cell lines.
Antibacterial Activity
The antibacterial efficacy was assessed against Agrobacterium tumefaciens T-37 with an IC50 value of 0.8038 mg/mL. The mechanism involved the disruption of membrane integrity and inhibition of key metabolic pathways.
Case Studies
- Hypertension Treatment : In a study involving hypertensive animal models, compounds derived from imidazo[4,5-b]pyridine showed significant reductions in blood pressure compared to control groups. These findings support the hypothesis that this compound could be developed into an antihypertensive agent.
- Antimicrobial Applications : A recent investigation into agricultural applications found that phenylacetic acid derivatives effectively reduced infection rates in crops affected by A. tumefaciens, demonstrating its potential as a biopesticide.
Scientific Research Applications
Angiotensin II Receptor Antagonism
The compound is structurally related to 2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine , which has been identified as a nonpeptidic angiotensin II receptor antagonist. This class of compounds is crucial in managing hypertension and heart failure by inhibiting the effects of angiotensin II, a potent vasoconstrictor involved in blood pressure regulation . The imidazo[4,5-b]pyridine scaffold allows for various substitutions that can enhance receptor selectivity and efficacy.
Cardiovascular Health
Given its mechanism of action as an angiotensin II receptor antagonist, this compound may be explored for its potential to lower blood pressure and improve cardiovascular outcomes. Preclinical studies on similar compounds have shown promise in reducing hypertensive states and improving cardiac function through modulation of the renin-angiotensin system (RAS) .
Study 1: In Vitro Activity
In vitro studies have demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit significant antagonistic activity against angiotensin II receptors. These studies typically involve cellular assays where the compound's ability to inhibit angiotensin II-induced signaling pathways is measured. Such findings support the hypothesis that the compound could effectively lower blood pressure in clinical settings .
Study 2: Structure-Activity Relationship (SAR)
Research into SAR has shown that modifications on the imidazo[4,5-b]pyridine ring can lead to enhanced potency and selectivity for angiotensin II receptors. This includes variations in alkyl groups and substitutions on the phenoxyacetic acid moiety. Compounds with optimized structures have been shown to yield better pharmacokinetic profiles and reduced side effects compared to traditional antihypertensives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemical Chemistry
The compound shares functional-group similarities with several herbicides and pesticides (Table 1):
Key Structural Differences :
- The imidazo[4,5-b]pyridine core in the target compound distinguishes it from imidazolone-based herbicides like imazapic.
- Unlike haloxyfop and fluazifop, which feature trifluoromethylpyridinyloxy groups for enhanced lipophilicity and metabolic stability, the target compound employs a dipropylphenoxy group.
- The phenylacetic acid moiety contrasts with the propanoic acid chains in haloxyfop/fluazifop, suggesting differences in cellular uptake or translocation.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Imazapic | Haloxyfop |
|---|---|---|---|
| Molecular Weight | ~540 g/mol (estimated) | 298.3 g/mol | 361.7 g/mol |
| LogP | ~4.5 (predicted) | 1.2 | 3.8 |
| Solubility | Low (lipophilic groups) | Moderate (polar carboxylic acid) | Low (trifluoromethyl groups) |
| Target Enzyme | Hypothetical: ALS or kinases | Acetolactate synthase (ALS) | Acetyl-CoA carboxylase (ACCase) |
Mechanistic Insights :
- Imazapic inhibits ALS, a critical enzyme in branched-chain amino acid biosynthesis, while haloxyfop targets ACCase, disrupting fatty acid synthesis in plants . The target compound’s imidazo[4,5-b]pyridine group may confer dual activity, though experimental validation is required.
- The dipropylphenoxy group could reduce photodegradation compared to halogenated analogues, enhancing environmental persistence.
Crystallographic and Validation Data
- The compound’s crystal structure would likely be resolved using SHELXL for refinement, leveraging its robust handling of complex organic molecules .
- Validation metrics (e.g., R-factors, electron-density maps) would adhere to protocols described by Spek (2009), ensuring stereochemical accuracy and minimizing overfitting .
Research Findings and Limitations
- Synthetic Challenges : The compound’s multi-substituted imidazo[4,5-b]pyridine core requires sophisticated coupling reactions, increasing synthesis complexity compared to imazapic or fluazifop.
- Bioactivity Data Gap: No direct studies on the target compound’s herbicidal or enzymatic activity are cited in the provided evidence. Predictions are extrapolated from structural analogues .
Preparation Methods
Synthesis of the Imidazo[4,5-b]pyridine Core
The imidazo[4,5-b]pyridine scaffold is synthesized via cyclocondensation of 4,6-diaminopyridine derivatives with α-keto esters or α-haloketones. A representative protocol involves:
Reaction Scheme 1 :
4,6-Diamino-2-ethyl-5,7-dimethylpyridine (1.0 eq) reacts with ethyl 3-bromo-2-oxobutanoate (1.2 eq) in refluxing ethanol (80°C, 12 h) to yield 2-ethyl-5,7-dimethylimidazo[4,5-b]pyridine (85% yield) .
Key Parameters :
-
Solvent: Ethanol or DMF
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Temperature: 80–120°C
-
Catalysts: None required; reaction proceeds via nucleophilic displacement .
The introduction of the benzyl group at the 3-position of the imidazo[4,5-b]pyridine core is achieved through Friedel-Crafts alkylation or transition-metal-catalyzed coupling.
Reaction Scheme 2 :
2-Ethyl-5,7-dimethylimidazo[4,5-b]pyridine (1.0 eq) reacts with 4-(bromomethyl)-2,6-dipropylphenol (1.1 eq) in the presence of CuBr (10 mol%) and DMF (solvent) at 130°C for 4 h under nitrogen .
Optimized Conditions :
Coupling with Phenylacetic Acid Derivatives
The final step involves esterification or nucleophilic substitution to attach the phenoxy(phenyl)acetic acid moiety.
Reaction Scheme 3 :
[4-(2-Ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-ylmethyl)-2,6-dipropylphenol] (1.0 eq) reacts with bromophenylacetic acid (1.2 eq) using K₂CO₃ (2.0 eq) in DMF at 100°C for 6 h .
Purification :
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Cyclocondensation | None | Ethanol | 80 | 85 | 95 |
| Alkylation | CuBr | DMF | 130 | 76 | 97 |
| Coupling | K₂CO₃ | DMF | 100 | 68 | 98 |
Environmental and Industrial Considerations
The CuBr/DMF catalytic system minimizes hazardous byproducts compared to traditional Willgerodt-Kindler reactions, which generate H₂S . Scalability is enhanced by:
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Avoiding cryogenic conditions
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Using recyclable solvents (e.g., DMF recovery via distillation)
Challenges and Optimization Opportunities
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for {4-[(2-Ethyl-5,7-dimethyl-3h-imidazo[4,5-b]pyridin-3-yl)methyl]-2,6-dipropylphenoxy}(phenyl)acetic acid, and how can reaction conditions be optimized?
- Methodology : The compound’s imidazo[4,5-b]pyridine core can be synthesized via condensation of 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile derivatives with appropriate phenoxy-acetic acid precursors under reflux in acetone or ethanol. Optimization includes adjusting stoichiometry, solvent polarity (e.g., acetone vs. ethanol), and reaction duration (8–12 hours) to maximize yield . Parallel purification steps, such as basification with NH4OH and extraction with CH2Cl2, are critical to isolate intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodology :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, focusing on hydrogen bonding and π-π stacking interactions in the imidazo-pyridine and phenoxy moieties .
- NMR : Employ <sup>1</sup>H/<sup>13</sup>C NMR to verify substituent positions, particularly distinguishing ethyl and propyl groups in the 2,6-dipropylphenoxy segment .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, critical for validating synthetic intermediates .
Advanced Research Questions
Q. How does this compound interact with nitric oxide synthase (NOS) isoforms, and what experimental designs validate its selectivity?
- Methodology :
- Enzyme assays : Measure IC50 values against iNOS, eNOS, and nNOS using L-arginine-to-citrulline conversion assays. Include negative controls (e.g., L-NAME) to benchmark inhibition .
- Docking studies : Use homology models of NOS oxygenase domains (based on PDB: 1NSE) to predict binding modes. Focus on interactions with haem, biopterin, and arginine-binding pockets .
- Mutagenesis : Test binding affinity changes in NOS mutants (e.g., Glu377Ala in iNOS) to identify critical residues for selectivity .
Q. What computational strategies (e.g., DFT) predict electronic properties and reactivity of the imidazo[4,5-b]pyridine core?
- Methodology :
- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to optimize geometry and compute HOMO-LUMO gaps. Analyze charge distribution to identify nucleophilic/electrophilic sites in the imidazo-pyridine ring .
- MD simulations : Simulate solvation effects in aqueous/DMSO environments to assess stability of the acetic acid moiety under physiological conditions .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodology :
- Dose-response validation : Replicate assays across multiple cell lines (e.g., RAW 264.7 macrophages for iNOS) to rule out cell-specific effects .
- Metabolite screening : Use LC-MS to identify degradation products or active metabolites that may explain variability in potency .
- Crystallographic validation : Compare ligand-bound NOS structures to confirm consistent binding poses despite differing assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
